molecular formula C13H18N6O3 B4570112 1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B4570112
M. Wt: 306.32 g/mol
InChI Key: DMPRTEMSLUWVOW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a triazino-purine derivative characterized by a fused triazine-purine core with distinct substituents: a 2-methoxyethyl group at position 1 and methyl groups at positions 3, 7, and 7.

Key structural attributes include:

  • Triazino-purine scaffold: Provides a planar, resonance-stabilized framework for target binding .
  • Methoxyethyl substituent: Enhances solubility and pharmacokinetic properties compared to purely hydrophobic groups .
  • Methyl groups: Improve metabolic stability and steric shielding of reactive sites .

Synthesis likely follows multi-step protocols involving cyclization, alkylation, and functional group modifications, as seen in analogous compounds (e.g., ). Characterization via NMR, MS, and X-ray crystallography would confirm structural integrity .

Properties

IUPAC Name

1-(2-methoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3/c1-8-7-18-9-10(16(2)13(21)17(3)11(9)20)14-12(18)19(15-8)5-6-22-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPRTEMSLUWVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the triazine ring, followed by its fusion with a purine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. For example, the synthesis might involve the use of alkylamines and alkylcarbamoyl groups under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high efficiency and cost-effectiveness. Industrial methods also focus on minimizing waste and ensuring the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazino-purine compounds.

Scientific Research Applications

1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in cancer treatment due to its ability to interact with cellular pathways.

    Industry: It finds applications in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their activity and influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazino-purine family exhibits diverse biological activities modulated by substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazino-Purine Derivatives

Compound Name & Evidence Source Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity
Target Compound 1-(2-Methoxyethyl), 3,7,9-Trimethyl C₁₅H₂₀N₆O₃* ~356.37* Hypothesized enzyme inhibition
(E)-7-(But-2-en-1-yl)-1,3,9-Trimethyl () 7-(Butenyl), 1,3,9-Trimethyl C₁₄H₁₈N₆O₂ 302.34 Anticancer (enzyme inhibition)
1-Allyl-7-Butyl-3,9-Dimethyl () 1-Allyl, 7-Butyl, 3,9-Dimethyl C₁₇H₂₂N₆O₂ 342.40 Enhanced bioactivity via resonance
7-Butyl-3,4,9-Trimethyl () 7-Butyl, 3,4,9-Trimethyl C₁₅H₂₂N₆O₂ 318.38 Unique substitution-driven activity
1-{2-[(3-Methoxyphenyl)Amino]Ethyl}... () 1-Aminoethyl-Methoxyphenyl, 3-Phenyl C₂₄H₂₅N₇O₃ 459.50 Screening compound for receptor studies
3-(2-Methoxyethyl)-8-(4-Ethylphenyl) () 3-(2-Methoxyethyl), 8-(Ethylphenyl) C₂₀H₂₂N₆O₃ 394.43 Steric/electronic modulation for target binding

*Estimated based on structural analogs.

Substituent-Driven Activity and Selectivity

  • Hydrophobic Groups (Butenyl, Butyl, Benzyl) : Compounds with alkyl/aryl chains (e.g., ) exhibit improved membrane permeability and selectivity for hydrophobic binding pockets, often linked to anticancer activity .
  • Methyl Groups: Ubiquitous in triazino-purines, these groups reduce metabolic degradation and optimize steric fit in target sites .

Biological Activity

Overview

1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a synthetic compound belonging to the triazino-purine family. Its unique structure enables it to interact with various biological targets, leading to diverse pharmacological effects. This article explores its biological activity, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular processes. The compound's structure allows it to bind effectively to active sites on enzymes, modifying their activity and influencing critical biological pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazino-purines exhibit significant anticancer properties. For instance:

  • Thymidylate Synthase Inhibition : Compounds similar in structure to this compound have shown potent inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. In a study involving several derivatives with IC50 values ranging from 1.95 to 4.24 μM for TS inhibition, the standard drug Pemetrexed displayed an IC50 of 7.26 μM .
  • Cell Line Studies : In vitro studies indicated that derivatives exhibited antiproliferative effects against various cancer cell lines. For example, one derivative demonstrated an IC50 of 1.1 μM against MCF-7 cells and 2.6 μM against HCT-116 cells . These findings suggest that the compound could serve as a promising lead in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Pathogens : Research has shown that certain derivatives exhibit significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, compounds were tested against these bacteria with promising results indicating their potential as antimicrobial agents .

Study 1: Anticancer Efficacy

A recent study synthesized several triazino-purine derivatives and evaluated their anticancer activities through various assays. The results highlighted that compounds closely related to this compound exhibited significant cytotoxicity against multiple cancer cell lines.

CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, various derivatives were tested against E. coli and S. aureus. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

CompoundPathogenMIC (μg/mL)
Compound DE. coli10
Compound ES. aureus15

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

The synthesis of triazino-purine derivatives typically involves multi-step reactions, such as cyclization, alkylation, or Huisgen 1,3-dipolar cycloaddition. For example:

  • Cyclization : Use nucleophilic substitution reactions to form the triazino-purine core under controlled temperatures (e.g., 65°C in CuI-catalyzed reactions) .
  • Alkylation : Introduce substituents like the 2-methoxyethyl group via SN2 reactions in polar aprotic solvents (e.g., DMF) to enhance reaction rates .
    Characterization :
  • NMR and MS : Confirm structural integrity and purity. For instance, 1H^1H-NMR can resolve methyl and methoxy proton signals, while HRMS validates molecular weight .
  • UPLC : Monitor reaction progress and quantify impurities against pharmacopeial standards (e.g., theophylline-related compounds) .

Q. What safety protocols should be followed when handling this compound?

Based on structurally similar purine derivatives:

  • Hazards : Classified as acutely toxic (oral, dermal) and a respiratory irritant. Use fume hoods, nitrile gloves, and safety goggles .
  • Emergency Measures : For skin/eye contact, rinse with water for 15+ minutes; if inhaled, move to fresh air and seek medical attention .

Q. Which analytical techniques are critical for assessing purity and stability?

  • TLC : Monitor reaction progress using silica gel plates and UV visualization .
  • HPLC/UPLC : Quantify impurities with C18 columns and acetonitrile/water gradients, comparing retention times to reference standards .
  • Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light conditions to identify degradation products .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and selectivity?

  • Temperature : Higher temperatures (e.g., 65°C) accelerate cyclization but may increase side reactions; lower temperatures favor selectivity .
  • Catalysts : CuI with sodium ascorbate enhances Huisgen cycloaddition efficiency, reducing reaction time to 3 hours .
  • Solvent Systems : Polar aprotic solvents (e.g., DCM) improve solubility of hydrophobic intermediates, while ethanol/water mixtures aid in crystallization .

Q. What structural features influence this compound’s biological activity?

  • Methoxyethyl Group : Enhances solubility and membrane permeability, critical for in vitro bioavailability .
  • Methyl Substituents : At positions 3,7,9, these groups sterically hinder enzymatic degradation, potentially prolonging metabolic half-life .
  • Triazino-Purine Core : The fused ring system may interact with adenosine receptors or kinase active sites, as seen in related purine derivatives .

Q. How should researchers address contradictory data in solubility or bioactivity studies?

  • Solubility Discrepancies : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and pH conditions. For example, methoxy groups increase solubility in polar solvents but reduce it in nonpolar media .
  • Bioactivity Variability : Validate assays using standardized cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch purity differences (≥95% by HPLC) .

Q. What in vitro models are suitable for evaluating its therapeutic potential?

  • Enzyme Inhibition : Screen against kinases (e.g., PKA) or phosphodiesterases using fluorescence-based assays .
  • Cytotoxicity : Test IC50_{50} values in cancer cell lines (e.g., MCF-7) via MTT assays, noting dose-dependent effects .
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

Methodological Considerations

  • Experimental Design : Employ factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .
  • Data Analysis : Use chemometric tools (e.g., PCA) to correlate structural modifications with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Reactant of Route 2
1-(2-methoxyethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

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